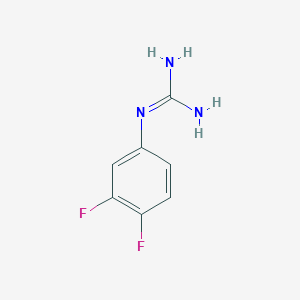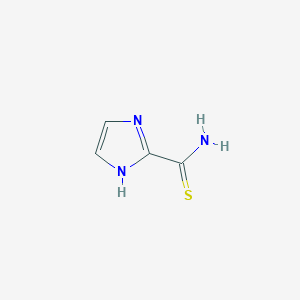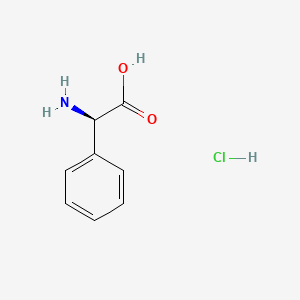
(R)-2-Amino-2-phenylacetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-2-phenylacetic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the resolution of racemic phenylglycine using chiral acids or bases to obtain the desired enantiomer. Another approach involves asymmetric synthesis using chiral catalysts or auxiliaries to directly produce the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-amino-2-phenylacetic acid hydrochloride often employs large-scale resolution techniques or enantioselective synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial processes may also involve the use of advanced separation technologies to isolate the ®-enantiomer from racemic mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Amino-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for forming amides and esters.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of chiral intermediates and as a resolving agent in the separation of racemic mixtures.
Wirkmechanismus
The mechanism of action of ®-2-amino-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects. The exact molecular targets and pathways depend on the context of its application, such as its use in drug synthesis or biochemical assays.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-2-phenylacetic acid hydrochloride: The enantiomer of ®-2-amino-2-phenylacetic acid hydrochloride, with different stereochemistry.
Phenylalanine: An essential amino acid with a similar aromatic side chain but different functional groups.
Tyrosine: Another aromatic amino acid with a hydroxyl group on the benzene ring.
Uniqueness: ®-2-Amino-2-phenylacetic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its selective interactions with biological molecules make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
25705-52-6 |
|---|---|
Molekularformel |
C8H10ClNO2 |
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
2-anilinoacetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |
InChI-Schlüssel |
HIQIUINFXZKKEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N.Cl |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NCC(=O)O.Cl |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


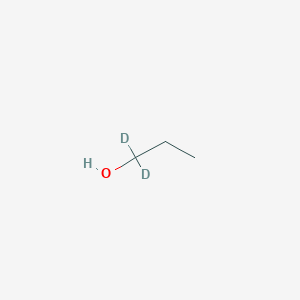
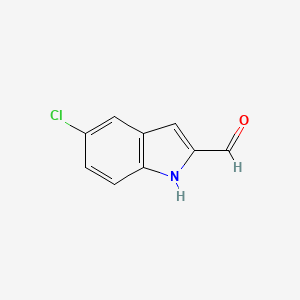
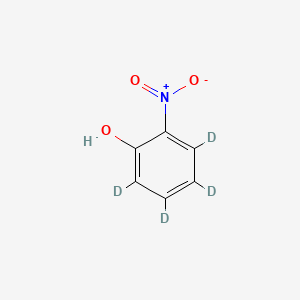
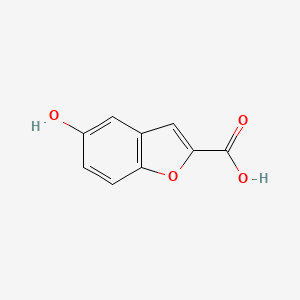
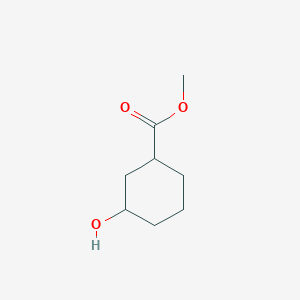

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)
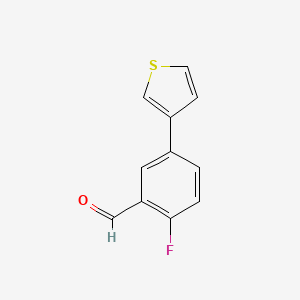
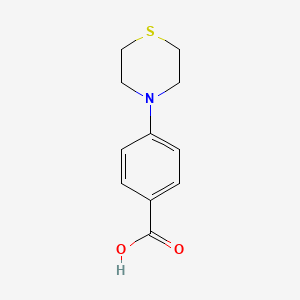
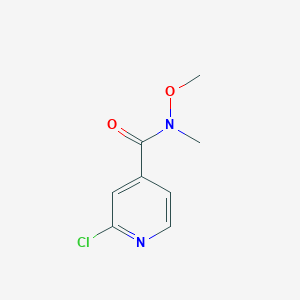
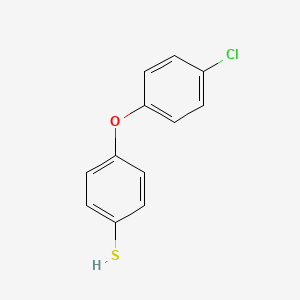
![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)
